An In-Depth Technical Guide to Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
An In-Depth Technical Guide to Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
CAS Number: 13080-89-2
This technical guide provides a comprehensive overview of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a diamine monomer crucial in the synthesis of high-performance polymers. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its physicochemical properties, synthesis, characterization, and potential as an endocrine-disrupting chemical.
Physicochemical Properties
BAPS is a white to light yellow crystalline powder. Its core structure consists of two phenyl rings linked by a sulfonyl group, with each phenyl ring further connected to an aminophenoxy group via an ether linkage. This structure imparts high thermal stability and specific chemical reactivity.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₄S | [1] |
| Molecular Weight | 432.49 g/mol | [1] |
| Melting Point | 194-197 °C | |
| Boiling Point (Predicted) | 655.3 ± 55.0 °C | |
| Density (Estimate) | 1.2136 g/cm³ | |
| Solubility | Soluble in acetone | |
| Appearance | White to light yellow powder/crystal | |
| EINECS Number | 235-986-3 |
Synthesis and Purification
The primary method for synthesizing Bis[4-(4-aminophenoxy)phenyl]sulfone is through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
Materials:
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4-Aminophenol
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4,4'-Dichlorodiphenyl sulfone
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Potassium carbonate (or other alkali metal hydroxide)
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N,N-Dimethylacetamide (DMAc) or other suitable solvent (e.g., N-methylpyrrolidone)
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Water
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine 4-aminophenol, 4,4'-dichlorodiphenyl sulfone, and potassium carbonate in a suitable solvent such as N,N-dimethylacetamide.
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The reaction mixture is heated, typically to between 120°C and 170°C, and maintained for several hours under a nitrogen atmosphere to facilitate the nucleophilic substitution.
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After the reaction is complete, the mixture is cooled to room temperature.
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The cooled reaction solution is then poured into water to precipitate the crude product.
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The resulting solid is collected by filtration and washed thoroughly with hot water and methanol to remove unreacted starting materials and inorganic salts.
Experimental Protocol: Purification
Material:
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Crude Bis[4-(4-aminophenoxy)phenyl]sulfone
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Dimethylformamide (DMF)
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Water
Procedure:
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The crude product is dissolved in a minimal amount of a suitable solvent, such as a mixture of dimethylformamide and water (e.g., 3:1 v/v).
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The solution is heated to ensure complete dissolution.
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The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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The recrystallized product is collected by filtration, washed with a cold solvent mixture, and dried in a vacuum oven. The purity of the final product is typically greater than 98%, as determined by HPLC.
Spectroscopic Characterization
The structure and purity of Bis[4-(4-aminophenoxy)phenyl]sulfone are confirmed through various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenoxy and phenylsulfone moieties. The chemical shifts and splitting patterns are characteristic of the substitution pattern on the aromatic rings. |
| ¹³C NMR | Resonances for the different carbon environments within the molecule, including the aromatic carbons and those adjacent to the amino, ether, and sulfonyl groups. |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1240 cm⁻¹), and S=O stretching of the sulfonyl group (around 1150 and 1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 432. The fragmentation pattern would show characteristic losses of fragments corresponding to the aminophenoxy and phenylsulfone substructures.[2] |
Applications in Polymer Chemistry
Bis[4-(4-aminophenoxy)phenyl]sulfone is a key monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries.
Experimental Protocol: Polyimide Synthesis
Materials:
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Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
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Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
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N-methyl-2-pyrrolidone (NMP)
Procedure:
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In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of BAPS in NMP.
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Slowly add the aromatic dianhydride to the stirred BAPS solution at room temperature. The viscosity of the solution will increase as the poly(amic acid) precursor is formed.
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Continue stirring for several hours to ensure complete polymerization.
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The resulting poly(amic acid) solution can be cast into a film on a glass substrate.
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The film is then thermally cured by heating in stages to temperatures typically up to 300°C to induce imidization, resulting in the final polyimide film.
Potential as an Endocrine-Disrupting Chemical
Bis[4-(4-aminophenoxy)phenyl]sulfone is structurally related to other bisphenol compounds that are known endocrine disruptors.[2] As such, there is a need to evaluate its potential to interfere with the endocrine system. The following sections detail experimental approaches to assess this potential.
Endocrine Disruption Evaluation Workflow
The following diagram illustrates a typical workflow for assessing the endocrine-disrupting potential of a chemical like BAPS.
Estrogen and Androgen Receptor Signaling Pathways
Endocrine disruptors can interfere with hormone signaling by binding to nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR), acting as either agonists or antagonists.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
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Rat uterine cytosol (source of estrogen receptors)
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[³H]-17β-estradiol (radiolabeled ligand)
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Test compound (BAPS)
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Assay buffer (e.g., TEDG buffer)
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Hydroxylapatite (HAP) slurry
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Scintillation cocktail and counter
Procedure:
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Prepare rat uterine cytosol containing estrogen receptors.
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In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the test compound (BAPS).
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Add the rat uterine cytosol to each tube and incubate to allow for competitive binding to reach equilibrium.
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Separate the receptor-bound and unbound radioligand using a hydroxylapatite slurry.
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Quantify the amount of bound [³H]-17β-estradiol using a scintillation counter.
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Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
Experimental Protocol: Androgen Receptor Transcriptional Activation Assay
This assay measures the ability of a chemical to induce or inhibit the transcriptional activity of the androgen receptor.
Materials:
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A suitable cell line (e.g., a human prostate cancer cell line) stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
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Cell culture medium and supplements.
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Test compound (BAPS).
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Positive control (e.g., dihydrotestosterone (B1667394) - DHT).
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Luciferase assay reagent.
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Luminometer.
Procedure:
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Seed the transfected cells in a multi-well plate and allow them to attach.
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Treat the cells with various concentrations of the test compound (BAPS) in the presence and absence of a known androgen (e.g., DHT).
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Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
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Lyse the cells and measure the luciferase activity using a luminometer.
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Analyze the data to determine if BAPS acts as an agonist (activates the receptor) or an antagonist (inhibits the activation by DHT).
Experimental Protocol: H295R Steroidogenesis Assay
This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.
Materials:
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H295R human adrenocortical carcinoma cell line.
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Cell culture medium and supplements.
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Test compound (BAPS).
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Positive and negative controls.
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Hormone detection kits (e.g., ELISA) or LC-MS/MS for quantifying hormones such as testosterone (B1683101) and estradiol.
Procedure:
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Culture H295R cells in multi-well plates.
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Expose the cells to a range of concentrations of the test compound (BAPS) for a defined period (e.g., 48 hours).
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Collect the cell culture medium.
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Measure the concentrations of key steroid hormones (e.g., testosterone, estradiol) in the collected medium.
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Assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.
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Analyze the changes in hormone production relative to control cultures to identify any interference with the steroidogenic pathway.
Safety Information
Bis[4-(4-aminophenoxy)phenyl]sulfone is classified as toxic if swallowed or in contact with skin. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area.
Conclusion
Bis[4-(4-aminophenoxy)phenyl]sulfone is a valuable monomer for the production of high-performance polymers with a wide range of industrial applications. Its synthesis and characterization are well-established. However, its structural similarity to known endocrine disruptors warrants a thorough investigation of its potential to interfere with hormonal signaling pathways. The experimental protocols outlined in this guide provide a framework for such an evaluation, which is crucial for a comprehensive understanding of its toxicological profile and for ensuring its safe use.
